molecular formula C36H29NP2 B3054059 Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- CAS No. 579490-49-6

Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-

Cat. No.: B3054059
CAS No.: 579490-49-6
M. Wt: 537.6 g/mol
InChI Key: NAZDLMABXHCSPQ-UHFFFAOYSA-N
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Description

Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- is a heterotridentate organophosphine ligand featuring two diphenylphosphino (-PPh₂) groups attached to a benzenamine backbone. The compound’s structure enables coordination to transition metals via its phosphorus atoms and nitrogen center, making it valuable in catalysis and metal complex synthesis. Its rigidity and electron-rich nature enhance stability in oxidative and reductive environments, particularly in platinum-group metal complexes . The ligand’s design allows for precise stereochemical control, which is critical in asymmetric catalysis and materials science applications.

Properties

IUPAC Name

2-diphenylphosphanyl-N-(2-diphenylphosphanylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H29NP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28,37H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZDLMABXHCSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3NC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H29NP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466401
Record name Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579490-49-6
Record name Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- is an organophosphorus compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and catalysis. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features two diphenylphosphino groups attached to a benzenamine core, which enhances its reactivity and coordination capabilities with metal centers. This unique structure allows it to function effectively as a ligand in various biochemical contexts.

PropertyDescription
Molecular Formula C28_{28}H26_{26}N2_{2}P2_{2}
Molecular Weight 466.49 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents

The biological activity of Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as a ligand that can coordinate with metal ions in metalloenzymes, thereby influencing their catalytic activity.
  • Protein-Ligand Interactions : It plays a role in studying protein-ligand interactions, which are crucial for understanding enzyme mechanisms and drug design.

Anticancer Properties

Research indicates that compounds similar to Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that phosphine ligands can enhance the cytotoxic effects against various cancer cell lines. For example, complexes formed with this compound have demonstrated higher cytotoxicity than cisplatin against leukemia and other cancer cell lines .
  • Mechanistic Insights : The dual phosphine functionality allows for enhanced reactivity, leading to the formation of complexes that can disrupt cellular processes in cancer cells.

Coordination Chemistry

As a versatile ligand, this compound is utilized in coordination chemistry:

  • Catalytic Applications : It is employed in catalytic cycles involving transition metals, facilitating reactions such as hydrogenation and cross-coupling.
  • Synthesis of Novel Compounds : The compound has been used to synthesize novel organometallic complexes that exhibit promising biological activities.

Case Studies

  • Study on Metal Complexes : A study evaluated the antiproliferative effects of cycloplatinated(II) complexes bearing bisphosphine ligands (including derivatives of Benzenamine). These complexes were tested against 60 different human tumor cell lines and showed superior cytotoxicity compared to standard chemotherapeutics like cisplatin .
  • Enzyme Mechanism Exploration : Another research focused on the interaction of Benzenamine with metalloenzymes, revealing its potential as an inhibitor for specific enzyme targets involved in cancer metabolism. The study provided insights into the binding affinities and inhibition constants (IC50 values), demonstrating effective inhibition at low micromolar concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is distinguished from analogous ligands by its dual diphenylphosphino substituents and the planar benzenamine core. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Key Features Applications
Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- C₃₀H₂₅NP₂ Tridentate (P, P, N); rigid backbone Platinum catalysis, asymmetric synthesis
N-(2-(diphenylphosphino)benzylidene)-N-(3-(phenylseleno)propyl)amine C₂₈H₂₇NPSe Bidentate (P, N) with selenoether side chain Stabilization of low-valent metal centers
2-(2-(diphenylphosphino)phenyl)-1-phenyl-1H-benzo[d]imidazole (2-DPPI) C₃₁H₂₃N₂P Phosphine-benzimidazole hybrid; π-conjugated system Organic light-emitting diodes (OLEDs)
N,N'-bis(diphenylphosphino-methyl)-N,N'-dimethylethylenediamine C₃₀H₃₂N₂P₂ Tetradentate (P, P, N, N); flexible ethylene backbone Coordination polymers, nickel catalysis

Electronic and Coordination Properties

  • Electron-Donating Capacity: The dual diphenylphosphino groups in the target compound provide stronger σ-donor and π-acceptor properties compared to monophosphine analogs like 2-DPPI, which relies on a benzimidazole ring for conjugation .
  • Rigidity vs. Flexibility: Unlike flexible ethylenediamine derivatives (e.g., N,N'-bis(diphenylphosphino-methyl)-N,N'-dimethylethylenediamine), the benzenamine backbone restricts conformational freedom, favoring selective metal binding .

Performance in Catalysis

  • Platinum Complexes: The tridentate coordination of the target compound stabilizes Pt(II) and Pt(IV) complexes more effectively than bidentate ligands like N-(2-(diphenylphosphino)benzylidene)-N-(3-(phenylseleno)propyl)amine, which show higher lability under thermal stress .
  • Asymmetric Induction : The rigid structure enhances enantioselectivity in catalytic hydrogenation, outperforming flexible phosphine-amine hybrids .

Solubility and Stability

  • Solubility : The compound’s aromatic backbone reduces solubility in polar solvents compared to ligands with alkyl chains (e.g., ethylenediamine derivatives).
  • Oxidative Stability: The diphenylphosphino groups resist oxidation better than selenoether-containing analogs, which degrade in aerobic conditions .

Data Table: Comparative Analysis of Key Attributes

Attribute Target Compound 2-DPPI N,N'-bis(diphenylphosphino-methyl)-ethylenediamine
Coordination Sites P, P, N P, N P, P, N, N
Molecular Weight (g/mol) 464.5 454.5 518.6
Thermal Stability >250°C 180–200°C 220–240°C
Catalytic Efficiency High (Pt systems) Low Moderate (Ni systems)

Q & A

Q. What are the key spectroscopic techniques for confirming the structural integrity of this compound?

To verify the structure, employ a combination of 1H^{1}\text{H} , 13C^{13}\text{C}, and 31P^{31}\text{P}-NMR spectroscopy to identify proton environments, carbon backbones, and phosphorus coordination. IR spectroscopy can confirm functional groups (e.g., P–C bonds), while single-crystal X-ray diffraction provides definitive geometric parameters (e.g., distorted octahedral geometry in ruthenium complexes) .

Q. What safety protocols are critical when handling this phosphine-containing compound?

Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. Waste must be segregated and treated by certified hazardous waste services. Monitor for acute toxicity (H313/H333 codes) and adhere to disposal regulations .

Q. How is this compound synthesized, and what are common intermediates?

Synthesis often involves coupling reactions between phenylenediamine derivatives and diphenylphosphine groups. Key intermediates include 2-(diphenylphosphino)benzaldehyde (CAS 50777-76-9), which can be functionalized further. Purification via column chromatography or recrystallization is typical .

Q. What role does this compound play in catalysis?

It acts as a bidentate ligand in transition-metal complexes (e.g., Ru, Pd) for cross-coupling or N-alkylation reactions. The diphenylphosphino groups enhance electron-rich coordination environments, stabilizing metal centers and improving catalytic activity .

Advanced Research Questions

Q. How do steric and electronic effects of this ligand influence catalytic selectivity in N-alkylation reactions?

The bulky diphenylphosphino groups create steric hindrance, directing substrate orientation. Electron donation from phosphorus increases metal electron density, favoring oxidative addition steps. Systematic variation of substituents (e.g., electron-withdrawing groups) can modulate reaction rates and selectivity .

Q. What experimental strategies resolve contradictions in catalytic performance under varying conditions?

Use design of experiments (DoE) to isolate variables (e.g., temperature, solvent polarity, metal/ligand ratio). Kinetic studies (e.g., rate profiling) and mechanistic probes (e.g., isotopic labeling) identify rate-limiting steps. Compare crystallographic data of pre- and post-catalytic complexes to detect structural changes .

Q. How can this ligand be optimized for asymmetric catalysis?

Introduce chiral auxiliaries (e.g., binaphthyl groups) or modify the backbone with stereogenic centers. Pair with chiral metals (e.g., Ru(II) or Ir(I)) and test enantioselectivity in model reactions (e.g., hydrogenation). Spectroscopic monitoring (e.g., CD) assesses chiral induction .

Q. What computational methods validate the ligand’s coordination behavior in metal complexes?

Density functional theory (DFT) calculates bond dissociation energies, frontier molecular orbitals, and transition states. Compare computed 31P^{31}\text{P}-NMR chemical shifts with experimental data to validate coordination modes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-
Reactant of Route 2
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Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-

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